molecular formula C18H15N3O5S2 B2550758 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 941998-98-7

4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2550758
CAS No.: 941998-98-7
M. Wt: 417.45
InChI Key: NPEGTDZGSADEJI-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazolyl group attached to a nitrophenyl moiety

Preparation Methods

The synthesis of 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group. The ethylsulfonyl group is then added through sulfonation reactions. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide include:

Properties

IUPAC Name

4-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-9-5-13(6-10-15)17(22)20-18-19-16(11-27-18)12-3-7-14(8-4-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEGTDZGSADEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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